2-Chloro-3-(trifluoromethyl)pyridine
Overview
Description
2-Chloro-3-(trifluoromethyl)pyridine is a trifluoromethyl-substituted pyridine derivative. It is a colorless to pale yellow liquid with a molecular formula of C6H3ClF3N and a molecular weight of 181.54 g/mol . This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
2-Chloro-3-(trifluoromethyl)pyridine (CTF) is a trifluoromethyl-substituted pyridine derivative It’s known that ctf and its derivatives have been used extensively in the agrochemical and pharmaceutical industries . In the agrochemical industry, these compounds are primarily used for crop protection from pests .
Mode of Action
The biological activities of trifluoromethylpyridine (tfmp) derivatives, which include ctf, are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It’s known that tfmp derivatives, including ctf, have a wide range of applications in the agrochemical and pharmaceutical industries, suggesting that they likely interact with multiple biochemical pathways .
Pharmacokinetics
The physicochemical properties of fluorine and pyridine moieties in tfmp derivatives, including ctf, are known to influence their biological activities , which may also impact their pharmacokinetic properties.
Result of Action
The biological activities of tfmp derivatives, including ctf, are thought to be due to the unique properties of the fluorine atom and the pyridine moiety . These properties likely result in a variety of molecular and cellular effects, depending on the specific application.
Action Environment
It’s known that the unique properties of the fluorine atom and the pyridine moiety in tfmp derivatives, including ctf, contribute to their biological activities . These properties may also influence how environmental factors affect the action, efficacy, and stability of these compounds.
Biochemical Analysis
Biochemical Properties
It is known that the compound is soluble in methanol . The trifluoromethyl group in pyridine derivatives has been found to enhance the biological activity of the original compounds .
Cellular Effects
Trifluoromethyl pyridine derivatives have been associated with enhanced biological activity .
Molecular Mechanism
It is known that the water molecule lies almost in the plane of the aromatic ring in the complex .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of 2-Chloro-3-(trifluoromethyl)pyridine in laboratory settings. It is known that the compound is stable under normal temperatures and pressures .
Metabolic Pathways
It is known that trifluoromethyl pyridine derivatives can interact with various enzymes and cofactors .
Subcellular Localization
It is known that the compound is soluble in methanol , suggesting that it may be able to cross cell membranes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(trifluoromethyl)pyridine typically involves the reaction of 2-chloropyridine with trifluoroacetic acid and trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride . Another method involves the simultaneous vapor-phase chlorination/fluorination at high temperatures (>300°C) using transition metal-based catalysts like iron fluoride .
Industrial Production Methods
Industrial production of this compound often employs a fluidized-bed reactor where β-picoline reacts with chlorine and hydrogen fluoride over a chromium oxide-aluminum catalyst at a temperature of 300°C . This method yields a mixture of 2-chloro-5-(trifluoromethyl)pyridine and 3-trifluoromethylpyridine.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution Products: Depending on the nucleophile, products can include 2-methoxy-3-(trifluoromethyl)pyridine or 2-amino-3-(trifluoromethyl)pyridine.
Oxidation Products: Oxidation can yield pyridine N-oxides.
Reduction Products: Reduction typically leads to the formation of partially or fully hydrogenated pyridine derivatives.
Scientific Research Applications
2-Chloro-3-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Biology: The compound is utilized in the development of bioactive molecules that can modulate biological pathways.
Industry: The compound is employed in the production of materials such as polymers, dyes, and liquid crystals.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)pyridine
- 3-Chloro-5-(trifluoromethyl)pyridine
- 2-Fluoro-3-(trifluoromethyl)pyridine
- 4-(Trifluoromethyl)pyridine
Uniqueness
2-Chloro-3-(trifluoromethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. The position of the chloro and trifluoromethyl groups on the pyridine ring influences its electron distribution, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-chloro-3-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3N/c7-5-4(6(8,9)10)2-1-3-11-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXATZPCCMYMPME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343464 | |
Record name | 2-Chloro-3-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00343464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65753-47-1 | |
Record name | 2-Chloro-3-(trifluoromethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65753-47-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-3-trifluoromethylpyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065753471 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-3-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00343464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-3-trifluoromethylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.304 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Chloro-3-(trifluoromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the nitrogen atom's position in the pyridine ring for the synthesis of 2-chloro-3-(trifluoromethyl)pyridine?
A1: The position of the nitrogen atom in the pyridine ring, specifically the presence of a nitrogen atom and an electron-withdrawing group at the alpha position, is crucial for the feasibility of side-chain chlorination during the synthesis of this compound []. This suggests that the electronic properties of the pyridine ring play a significant role in determining the reactivity at the side chain.
Q2: How does the difficulty of chlorination correlate with the difficulty of fluorination in the synthesis of this compound?
A2: Interestingly, there's a negative correlation between the difficulty of chlorination and fluorination in the synthesis of this compound []. This means that if chlorination is challenging, fluorination will likely be easier, and vice versa. This information can be valuable for optimizing the synthesis route and selecting appropriate reagents.
Q3: Can this compound be used as a building block for chiral ligands?
A3: Yes, this compound can be used as a reactant in the synthesis of chiral ligands. For instance, it reacts with (R)-2,2′-dimethoxy-1,1′-binaphthyl-3,3′-diboronic acid in a palladium-catalyzed Suzuki reaction to form a chiral binaphthyl compound []. This chiral ligand, in combination with diethylzinc and titanium tetraisopropoxide, can catalyze the asymmetric addition of phenylacetylene to aldehydes, yielding chiral propargylic alcohols [].
Q4: Does the structure of the chiral ligand derived from this compound affect its catalytic activity?
A4: Yes, the structure of the chiral ligand significantly impacts its catalytic activity and enantioselectivity. Research shows that subtle changes in the substituents on the pyridine ring of the chiral ligand can lead to variations in enantioselectivity for the asymmetric addition of alkynylzinc to aldehydes []. This highlights the importance of structural modifications in fine-tuning the catalytic properties of these ligands.
Q5: Is there information available about the solubility of this compound?
A5: Yes, several studies have investigated the solubility of this compound in various solvents and solvent mixtures. For example, its solubility has been measured in pure solvents [, ], binary solvent mixtures like ethanol + n-propanol [, , ], ethyl acetate + n-butanol, DMF + n-butanol, and DMF + ethanol [], and ternary systems like DMF + tetrahydrofuran and DMF + isopropanol []. These studies provide valuable data for understanding the compound's behavior in different solvent systems, which is crucial for developing efficient synthesis and purification processes.
Q6: What is the role of 2-chloro-3-iodopyridine in the synthesis of this compound?
A6: 2-Chloro-3-iodopyridine serves as a crucial precursor in the synthesis of this compound []. It is synthesized from 2-chloro-3-pyridinamine through diazotization and iodination reactions. This highlights the importance of efficient synthetic routes for intermediates in the production of this compound, especially considering its role as an intermediate in the synthesis of flazasulfuron, a widely used herbicide.
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